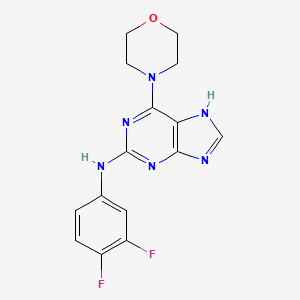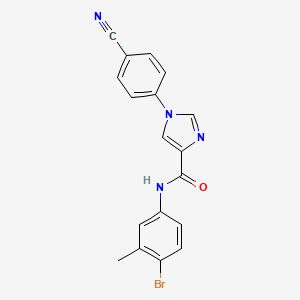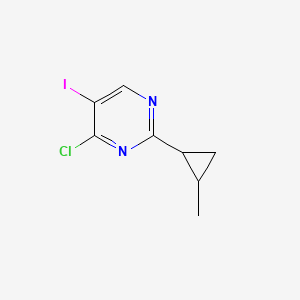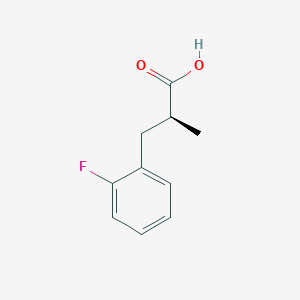
N-(3,4-Difluorphenyl)-6-morpholino-9H-purin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a difluorophenyl group and a morpholino group attached to the purine ring
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
Target of Action
Similar compounds like propanil have been known to inhibit the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) .
Mode of Action
These interactions could lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
For instance, propanil, a compound with a similar structure, inhibits photosynthesis and CO2 fixation in plants .
Pharmacokinetics
The mean terminal-phase half-life was approximately 7-8.5 hours for ticagrelor .
Result of Action
Similar compounds have shown inhibitory effects on various fungi, indicating potential antifungal activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often involves the use of 3,4-difluoronitrobenzene as a precursor, which is then reduced to the corresponding amine.
Attachment of the Morpholino Group: The morpholino group is introduced through a substitution reaction, typically using morpholine and a suitable leaving group on the purine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine: shares structural similarities with other purine derivatives such as adenine and guanine.
Blatter radicals: Compounds like 1-(3,4-difluorophenyl)-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl.
Uniqueness
- The presence of both the difluorophenyl and morpholino groups distinguishes N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine from other purine derivatives.
- Its unique structural features contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-6-morpholin-4-yl-7H-purin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O/c16-10-2-1-9(7-11(10)17)20-15-21-13-12(18-8-19-13)14(22-15)23-3-5-24-6-4-23/h1-2,7-8H,3-6H2,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVQOYKIKWBOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-Methyl-N-[2-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2467665.png)
![2-(2-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide](/img/structure/B2467668.png)

![ethyl 2-[3-(4-methylphenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467672.png)

![Methyl 4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2467677.png)



![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide](/img/structure/B2467681.png)
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-((E)-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethoxy)acetamide](/img/structure/B2467682.png)

![N-({[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2467686.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2467687.png)
